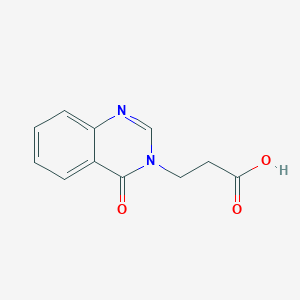

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-oxoquinazolin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEGJBZWDKOWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349514 | |

| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25818-88-6 | |

| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a molecule of interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The N-3 position of the quinazolinone ring is a common site for modification to modulate the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a propanoic acid side chain at this position, yielding 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, offers a handle for further derivatization or for enhancing solubility and interaction with biological targets.

Strategic Approach to Synthesis

The most logical and widely applicable synthetic strategy for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a two-step process. This approach ensures high yields and purity of the final product. The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid.

This strategy decouples the formation of the heterocyclic core from the introduction of the flexible side chain, allowing for optimization of each step independently.

Part 1: Synthesis of the 4(3H)-Quinazolinone Core

The foundational step in this synthesis is the construction of the 4(3H)-quinazolinone ring system. The Niementowski reaction, a classic and reliable method, is employed for this purpose.[1]

Reaction Pathway 1: The Niementowski Reaction

This reaction involves the condensation of anthranilic acid with formamide, which serves as both a reactant and a high-boiling solvent.[2] The reaction proceeds through an initial acylation of the amino group of anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring.

Caption: Synthesis of 4(3H)-Quinazolinone via the Niementowski Reaction.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone

Materials:

-

Anthranilic acid

-

Formamide

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 equivalent) and formamide (5.0 equivalents).

-

Heat the reaction mixture to 150-160 °C using a heating mantle or oil bath.[3]

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature, during which a solid precipitate will form.

-

Pour the cooled mixture into a beaker containing crushed ice and stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the solid from hot ethanol.

Data Presentation: Comparison of Synthesis Methods for 4(3H)-Quinazolinone

| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 1:5 (molar) | 150-160 | 4-6 hours | ~85% | [3] |

| Microwave Irradiation | 1:5 (molar) | 170 | 10 minutes | >90% | [4] |

Part 2: N-Alkylation of 4(3H)-Quinazolinone

With the quinazolinone core in hand, the next crucial step is the introduction of the propanoic acid side chain at the N-3 position. This is efficiently achieved through a Michael addition reaction.

Reaction Pathway 2: Michael Addition and Subsequent Hydrolysis

The nitrogen atom at the 3-position of 4(3H)-quinazolinone acts as a nucleophile and can add to an α,β-unsaturated carbonyl compound, such as ethyl acrylate, in a conjugate addition fashion. This reaction is typically catalyzed by a base. The resulting ester is then hydrolyzed to the desired carboxylic acid.

Caption: Michael addition of 4(3H)-quinazolinone to ethyl acrylate followed by hydrolysis.

Experimental Protocol: Synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Step 2a: Synthesis of Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

Materials:

-

4(3H)-Quinazolinone

-

Ethyl acrylate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 4(3H)-quinazolinone (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate.

Step 2b: Hydrolysis to 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Materials:

-

Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[5]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

-

A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To characterize the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Optimization

-

Low yield in Niementowski reaction: Ensure the reaction temperature is maintained within the optimal range of 150-160 °C.[3] Higher temperatures can lead to decomposition, while lower temperatures may result in incomplete reaction. Using an excess of formamide is also crucial.

-

Incomplete Michael addition: The choice of base is critical. Stronger bases like NaH may be more effective than weaker bases like K₂CO₃. Ensure anhydrous conditions as the base is moisture-sensitive.

-

Difficulties in hydrolysis: If the ester is resistant to hydrolysis, increasing the reaction time, temperature, or the concentration of the base may be necessary.

Conclusion

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a robust and reproducible process that relies on well-established synthetic methodologies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable molecule for further investigation in drug discovery and development programs. The two-step approach offers flexibility and allows for the potential synthesis of a variety of N-3 substituted quinazolinone analogs by employing different Michael acceptors in the second step.

References

- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Engineering Research & Technology (IJERT).

-

Chemguide. Hydrolysis of esters. [Online]. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a molecule of interest within the broader class of quinazolinone derivatives known for their diverse biological activities.[1] This document is structured to serve as a practical manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering in-depth, field-proven experimental protocols for determining critical parameters such as aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogD). Each protocol is presented with an emphasis on the underlying scientific principles and the causality behind experimental choices, ensuring a robust and reproducible characterization workflow. All quantitative data is summarized in structured tables, and key experimental processes are visualized using diagrams to enhance comprehension. This guide is grounded in authoritative references, providing a self-validating system for the complete physicochemical profiling of this compound.

Introduction: The Quinazolinone Scaffold and the Importance of Physicochemical Profiling

The quinazolinone ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, combines this privileged structure with a propanoic acid side chain, which is expected to significantly influence its physicochemical behavior.

In preclinical drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical determinant of its ultimate success as a therapeutic agent.[3][4] Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5][6] Early and accurate characterization of these parameters is paramount to identify potential liabilities, guide structural optimization, and de-risk progression into more complex and costly biological and in vivo studies.[4][6]

This guide provides the foundational methodologies to build a comprehensive physicochemical profile for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid.

Compound Identity and Synthesis

A precise understanding of the molecule's identity and provenance is the first step in any characterization workflow. This ensures the integrity of all subsequent experimental data.

Core Compound Specifications

| Property | Value | Source |

| Chemical Name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | - |

| CAS Number | 25818-88-6 | [7][8][9] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [9] |

| Molecular Weight | 218.21 g/mol | [9] |

| Predicted LogP | 0.43 | [10] |

Synthetic Route: The Niementowski Quinazolinone Synthesis

The synthesis of the 4(3H)-quinazolinone core is classically achieved via the Niementowski reaction, which involves the thermal condensation of an anthranilic acid with an amide.[11][12][13] For the parent quinazolin-4(3H)-one, this can be accomplished by reacting anthranilic acid with formamide.[11] To generate the N-substituted propanoic acid derivative, a subsequent alkylation step would be necessary. A plausible synthetic approach is outlined below.

Workflow for the Synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid:

Caption: Plausible synthetic workflow for the target compound.

This synthesis provides the material that requires rigorous purification and characterization (e.g., via NMR, mass spectrometry, and elemental analysis) to confirm its structure and purity before proceeding with physicochemical property determination.

Determination of Aqueous Solubility (Thermodynamic)

Aqueous solubility is a critical property that directly influences a drug's bioavailability and the design of formulations.[3] The thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a key parameter for lead optimization.

Scientific Rationale

The "shake-flask" method is the gold standard for determining thermodynamic solubility. It involves suspending an excess of the solid compound in a specific aqueous buffer and agitating the mixture until equilibrium is reached between the dissolved and undissolved states. This ensures the measurement of the maximum achievable concentration under the given conditions (pH, temperature).

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Materials:

-

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (solid, verified purity)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Thermomixer or shaking incubator

-

1.5 mL glass vials or microcentrifuge tubes

-

Analytical balance

-

Centrifuge

-

Filtration device (e.g., 0.22 µm syringe filters or filter plates)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Organic solvent for stock solution (e.g., DMSO)

Procedure:

-

Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial.[13] This is done in triplicate to ensure reproducibility.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to each vial.[13] This creates a suspension with an excess of the solid material.

-

Equilibration: Seal the vials and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[13] Incubate for at least 24 hours to ensure equilibrium is reached.[13]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sample Collection: Carefully remove the supernatant, ensuring no solid particles are disturbed. For an additional level of certainty, filter the supernatant through a 0.22 µm filter that has low compound binding properties.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent like DMSO at a known high concentration (e.g., 10 mM).

-

Create a calibration curve by making serial dilutions of the stock solution in the assay buffer (PBS).

-

Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. The compound's quinazolinone core provides a strong UV chromophore suitable for detection.

-

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. The resulting value is the thermodynamic solubility, typically reported in µg/mL or µM.

Workflow for Thermodynamic Solubility Assay:

Caption: Step-by-step workflow for the shake-flask solubility assay.

Determination of Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, the carboxylic acid group is the primary acidic center. The pKa value is critical as it dictates the charge state of the molecule at different physiological pH values, which in turn profoundly affects its solubility, permeability, and target binding.[3]

Scientific Rationale

Potentiometric titration is a highly accurate and widely used method for pKa determination.[12] The method involves titrating a solution of the compound with a strong base (for an acid) and monitoring the pH change with a calibrated electrode. The pKa can be determined from the inflection point of the resulting titration curve, where the pH equals the pKa.[12]

Detailed Experimental Protocol

Objective: To determine the pKa of the carboxylic acid group of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid by potentiometric titration.

Materials:

-

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

-

Calibrated pH meter and electrode

-

Automated titrator or precision burette

-

Titration vessel with a magnetic stirrer

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water

-

Nitrogen gas supply

Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

-

Sample Preparation:

-

Prepare a ~1 mM solution of the compound.[11] If solubility is a limiting factor, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent mixture and may require extrapolation to a fully aqueous environment.[12]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[11]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.[11]

-

Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of an acid.[11][12]

-

Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the magnetic stir bar.

-

-

Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~1.8-2.0, ensuring the carboxylic acid group is fully protonated at the start of the titration.[11]

-

Titration:

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize (e.g., drift of <0.01 pH units per minute).[11]

-

Continue the titration until the pH reaches ~12 to ensure the complete deprotonation of the acidic group.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Calculate the first and second derivatives of the titration curve to accurately identify the equivalence point (the point of maximum slope).

-

The pH at the half-equivalence point (the volume of NaOH required to neutralize half of the acid) is equal to the pKa.

-

-

Replication: Perform the titration at least in triplicate to ensure the precision and reliability of the determined pKa value.[11]

Determination of Lipophilicity (LogD)

Lipophilicity, or the "greasiness" of a molecule, is a key parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. For an ionizable molecule like our target compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD measures the lipophilicity at a specific pH, accounting for both the neutral and ionized species.

Scientific Rationale

The shake-flask method is the benchmark technique for LogP and LogD determination. It involves partitioning the compound between two immiscible phases: n-octanol (simulating a lipophilic biological membrane) and an aqueous buffer at a specific pH (e.g., physiological pH 7.4). After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated to determine LogD.

Detailed Experimental Protocol

Objective: To determine the LogD of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid at pH 7.4.

Materials:

-

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

-

n-Octanol (reagent grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

DMSO for stock solution preparation

Procedure:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation of the solvents. Separate the two phases and allow them to stand until clear. This step is critical to prevent volume changes during the actual experiment.

-

Sample Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

-

Partitioning:

-

In a centrifuge tube, add a precise volume of the pre-saturated PBS (e.g., 2 mL) and a precise volume of the pre-saturated n-octanol (e.g., 2 mL).

-

Spike the system with a small volume of the compound's DMSO stock solution, ensuring the final DMSO concentration is low (e.g., <1%) to avoid affecting the partitioning.

-

-

Equilibration: Cap the tubes and shake them vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Prepare appropriate dilutions of each aliquot.

-

Analyze the concentrations in both phases (C_octanol and C_aqueous) using a validated HPLC-UV method.

-

-

Calculation: The LogD is calculated using the following formula:

LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

-

Replication: The experiment should be performed in triplicate to ensure the results are accurate and reproducible.

Relationship between Key Physicochemical Properties:

Caption: Interdependence of key physicochemical properties in drug discovery.

Conclusion

The systematic characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, as outlined in this guide, provides the essential data package required for its evaluation as a potential drug candidate. By employing these robust, validated protocols for determining solubility, pKa, and LogD, researchers can generate high-quality, reproducible data. This information is fundamental for building structure-activity and structure-property relationships, enabling rational drug design and minimizing the risk of late-stage attrition in the development pipeline. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, forming a cornerstone of modern preclinical drug discovery.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Al-Ostath, A., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available from: [Link]

-

Taylor & Francis Online. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Available from: [Link]

-

Taylor & Francis Online. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives: Polycyclic Aromatic Compounds: Vol 43, No 2. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]

-

ResearchGate. Physical characterization of newly synthesized Quinazolinone derivatives. Available from: [Link]

-

Veerapandian, M., et al. Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

-

Saravanan, G., et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. (2022). Available from: [Link]

-

Vedantu. Potentiometric Titration Explained: Principles, Curve & Steps. Available from: [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

-

Van der Veken, P., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. (2013). Available from: [Link]

-

ResearchGate. Physical Properties in Drug Design. (2025). Available from: [Link]

-

Abdel-Gawad, S. M., et al. Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Available from: [Link]

-

Andrés, A., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

El-Gamal, M. I., et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. Available from: [Link]

-

ePrints Soton. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024). Available from: [Link]

-

Al-Suwaidan, I. A., et al. Identification of 3-((4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino)Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. (2025). Available from: [Link]

-

Vasilev, N. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 3. 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Niementowski_quinazoline_synthesis [chemeurope.com]

- 10. scbt.com [scbt.com]

- 11. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-(4-OXOQUINAZOLIN-3(4H)-YL)PROPANOIC ACID | 25818-88-6 [chemicalbook.com]

The Quinazolinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity, Mechanisms, and Therapeutic Potential of Quinazolinone-Based Compounds

Introduction: The Enduring Relevance of the Quinazolinone Core

The quinazolinone scaffold, a bicyclic heterocyclic system formed by the fusion of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry.[1][2] First isolated from nature in the form of the alkaloid vasicine in 1888, this structural motif has since been identified in over 150 natural products from various plants and microorganisms.[3] Its true power, however, lies in its synthetic versatility and its remarkable ability to interact with a wide array of biological targets. This has established the quinazolinone framework as a "privileged structure," a molecular core that can be systematically modified to generate ligands for diverse receptors and enzymes.[4][5]

Quinazolinone derivatives can be broadly categorized based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most common and extensively studied isomer.[1][3] The pharmacological properties of these compounds are profoundly influenced by the nature and placement of substituents, particularly at the 2, 3, 6, and 8 positions of the core structure.[1][6] This structural adaptability has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from cancer and hypertension to infections and neurological disorders.[3][7] This guide provides a detailed exploration of the key biological activities of quinazolinone-based compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The application of quinazolinone derivatives in oncology is arguably their most significant contribution to modern medicine.[1] Over two decades, more than 20 drugs featuring this core have been approved for anticancer use.[3][7] Their success stems from their ability to inhibit critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition and Microtubule Disruption

A primary mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family.[8]

-

EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Quinazolinone-based drugs like Dacomitinib, an FDA-approved treatment for non-small-cell lung carcinoma, act as potent EGFR inhibitors.[7] The quinazoline core effectively mimics the adenine ring of ATP, allowing it to sit in the kinase's ATP-binding pocket. Specific substitutions at the 4-position, often an anilino group, create crucial interactions with residues like Cys797 in the EGFR binding site, leading to potent and sometimes irreversible inhibition.[8] Many derivatives have been developed as dual EGFR/VEGFR inhibitors, simultaneously blocking tumor cell proliferation and the formation of new blood vessels that supply the tumor.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer. Quinazolinone derivatives have been designed to target key kinases in this pathway, such as PI3K, showing significant tumor growth inhibition in preclinical models.[9]

-

Tubulin Polymerization Inhibition: Beyond kinase inhibition, certain quinazolinone compounds disrupt the cell's cytoskeletal machinery.[10] They function as antimitotic agents by binding to the colchicine site on tubulin, preventing its polymerization into microtubules.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][11]

Below is a diagram illustrating the EGFR signaling pathway, a primary target for many quinazolinone-based anticancer agents.

Caption: EGFR signaling pathway and its inhibition by quinazolinone compounds.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinazolinones is highly dependent on their substitution patterns.[1]

-

Position 2: Substituents like furan or thiol groups can be essential for activity.[6][9]

-

Position 3: The introduction of substituted aromatic rings, often linked via a Schiff base or other functionalities, is a common strategy.[6][12] Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) on this phenyl ring, particularly at the para-position, often enhance cytotoxic activity.[12]

-

Position 4: An amino group at this position is a hallmark of many potent kinase inhibitors.[10] The nature of the substituent on this amine (e.g., an anilino group) is critical for specific interactions within the kinase hinge region.

-

Positions 6 and 7: Bulky or basic side chains at these positions on the quinazoline core can significantly increase potency and influence target selectivity.[8][9]

| Compound Class/Example | Target(s) | Key Structural Features | Reported Activity (IC50/GI50) | Reference |

| Dacomitinib | EGFR | 4-Anilino substitution | Approved Drug | [7] |

| Quinazolinone-Rhodanines | Apoptosis Induction | Rhodanine moiety, electron-withdrawing group on 3-phenyl | 1.2 - 15.8 µM | [12] |

| 1-Phenyl-1-(quinazolin-4-yl)ethanols | Tubulin Polymerization | 2-chloroquinazoline, 1-hydroxyethyl group at C4 | 0.1 - 0.3 µM | [10] |

| Quinazolinone Sulfamates | Tubulin Polymerization | Aryl sulfamate motif | 50 - 300 nM | [11] |

| 4,6-Disubstituted Quinazolines | PI3K | Morpholine at C4, substituted pyridine at C6 | Potent in vivo activity | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of quinazolinone compounds on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test quinazolinone compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Antimicrobial Activity - Combating Pathogenic Threats

Quinazolinone derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[2][13] Their development is crucial in the face of rising antimicrobial resistance.[6]

Mechanism of Action and SAR

The antimicrobial action of quinazolinones often involves the disruption of essential cellular processes in microbes.[6]

-

Target Interaction: While mechanisms are diverse, potential targets include enzymes involved in DNA replication and cell wall synthesis.[6][14]

-

SAR Insights: The antimicrobial activity is strongly influenced by specific substitutions.

-

Positions 2 and 3: The presence of substituted aromatic rings at position 3 and groups like methyl or thiol at position 2 are often essential for activity.[6]

-

Positions 6 and 8: The introduction of halogens, such as iodine, at the 6 and 8 positions has been shown to significantly enhance antibacterial activity.[6][15]

-

Hybrid Molecules: Fusing the quinazolinone core with other known antimicrobial pharmacophores, such as sulfonamides or thiazolidinones, is a successful strategy for creating potent hybrid molecules.[15][16]

-

| Compound Series | Target Organisms | Key Structural Features | Reported Activity (Inhibition Zone / MIC) | Reference |

| 6,8-Diiodo-2-methyl-3-sulfonamide-quinazolinones | S. aureus, E. coli | Iodine at C6 & C8, sulfonamide at C3 | Considerable antibacterial activity | [15] |

| Fused Tricyclic Quinazolinones (Deoxyvasicinone) | Gram-positive and Gram-negative bacteria, fungi | Pyrrolo[2,1-b]quinazoline-9(1H)-one core | Active against 6 bacterial & 3 fungal strains | [13] |

| 2-Thio-quinazolinones | E. coli, S. aureus | Thiol group at C2, various substitutions at C3 | Potent activity | [17] |

| Quinazolinone-Pyrrolidine/Piperidine Hybrids | P. aeruginosa, S. aureus, C. albicans | Alicyclic amines at C2, Schiff base linkage at C3 | MICs as low as 1.95 µg/mL | [18] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the in vitro antibacterial or antifungal activity of quinazolinone compounds.

Materials:

-

Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Test compounds dissolved in DMSO.

-

Standard antibiotic (e.g., Ciprofloxacin, Fluconazole).

-

Sterile 96-well microtiter plates.

-

Bacterial/Fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells.

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate. A typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum). Also, run a standard antibiotic as a reference.

-

Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve the final target concentration. The final volume in each well is typically 100 or 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.

-

Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC.

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive quinazolinone compounds.

Caption: General workflow for quinazolinone-based drug discovery.

Part 3: Anti-inflammatory and Anticonvulsant Activities

Beyond cancer and infectious diseases, the quinazolinone scaffold has demonstrated significant potential in treating inflammation and neurological disorders like epilepsy.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Quinazolinone derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19][20]

-

Mechanism - COX Inhibition: The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many quinazolinone compounds have been found to be selective inhibitors of COX-2.[19][21] This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. The quinazolinone core can fit into the hydrophobic channel of COX-2, forming hydrogen bonds with key residues like Arg121 and Tyr356, thereby blocking its activity.[3]

-

SAR: The presence of sulfonamide moieties and specific substitutions on the phenyl rings attached to the core structure can significantly enhance COX-2 inhibitory activity and selectivity.[15][19]

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures.[22] The discovery of methaqualone as a sedative-hypnotic spurred research into the CNS effects of quinazolinones, leading to the identification of potent anticonvulsant agents.[17][23]

-

Mechanism - GABAergic Modulation: While the exact mechanisms can vary, a prominent theory is that these compounds potentiate the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABAA receptor.[17][24] By enhancing GABAergic transmission, these compounds can suppress excessive neuronal firing that leads to seizures. Other potential targets include carbonic anhydrase enzymes in the brain.[25]

-

SAR: Lipophilicity plays a key role in anticonvulsant activity, as compounds must cross the blood-brain barrier.[17] Alkyl substitutions (e.g., butyl) at position 3 of the quinazolinone ring have been shown to be particularly effective in preventing seizure spread.[25]

| Activity | Target(s) | Key Structural Features | Evaluation Model | Reference |

| Anti-inflammatory | COX-2 Enzyme | Sulfonamide moieties, specific aromatic substitutions | Carrageenan-induced paw edema in rats | [15][19] |

| Anticonvulsant | GABAA Receptor, Carbonic Anhydrase | Alkyl or benzyl groups at C3, appropriate lipophilicity | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | [23][25] |

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for drugs that are effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

-

Rodents (mice or rats)

-

Corneal electrode apparatus

-

Test quinazolinone compounds, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard anticonvulsant drug (e.g., Diazepam, Phenytoin).

Procedure:

-

Animal Dosing: Administer the test compound to a group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only. A positive control group receives the standard drug.

-

Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the brain.

-

Electrical Stimulation: Apply a drop of saline to the animal's eyes. Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.

-

Observation: Observe the animal's seizure response. The endpoint is the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. An ED50 (median effective dose) can be determined by testing multiple doses and using probit analysis.

-

Neurotoxicity (Optional): Assess neurotoxicity using the rotarod test to ensure that the observed anticonvulsant effect is not due to general motor impairment.

Conclusion and Future Directions

The quinazolinone scaffold continues to be a source of immense inspiration for medicinal chemists and drug development professionals. Its proven success across multiple therapeutic areas—from oncology to neurology—is a testament to its structural versatility and favorable pharmacological properties. The ongoing research focuses on several key areas: designing novel derivatives with enhanced target specificity and reduced off-target effects, developing multi-target agents to combat complex diseases like cancer, and overcoming drug resistance mechanisms. By integrating rational design, high-throughput screening, and a deeper understanding of disease biology, the full therapeutic potential of quinazolinone-based compounds is yet to be realized, promising a new generation of innovative medicines.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. [Link]

-

Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017). ACS Publications. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

-

Biologically active compounds and synthesis of functionalized quinazolinones. (n.d.). ResearchGate. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021). Open Access Journals. [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]

-

Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (n.d.). Taylor & Francis Online. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. (n.d.). Bentham Science. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). National Center for Biotechnology Information. [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 15. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. mdpi.com [mdpi.com]

- 18. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. mdpi.com [mdpi.com]

- 21. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 23. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journaljpri.com [journaljpri.com]

- 25. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An Investigational Guide to the Mechanism of Action of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system, particularly the 4(3H)-quinazolinone core, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged structure," this heterocyclic scaffold is found in numerous compounds exhibiting a vast array of biological activities.[2][3] Its rigid framework and capacity for diverse substitutions allow it to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[1][4] Several quinazolinone-based drugs have reached the market, most notably as tyrosine kinase inhibitors in oncology, such as gefitinib and erlotinib.[5][6]

The subject of this guide, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, is a specific derivative of this important class. While this exact molecule is not extensively characterized in publicly available literature, its structure—featuring the 4-oxoquinazoline core linked to a propanoic acid moiety at the N3 position—suggests a rich potential for biological activity. This document serves as an in-depth technical guide for researchers and drug development professionals, outlining a logical, evidence-based strategy to elucidate its mechanism of action. Drawing upon the known activities of structurally related compounds, we will propose a comprehensive experimental workflow to identify its molecular targets and characterize its cellular effects.

Part 1: The Mechanistic Landscape of 4-Oxoquinazoline Derivatives

The biological effects of 4-oxoquinazoline derivatives are largely dictated by the nature and position of their substituents.[1] Understanding these established mechanisms provides a rational basis for investigating novel analogues like 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid.

Inhibition of Protein Kinases

A predominant mechanism of action for quinazolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[6] Many quinazoline-based compounds are designed as ATP-competitive inhibitors that target the kinase domain of growth factor receptors.[5][6]

-

Epidermal Growth Factor Receptor (EGFR): Several FDA-approved anticancer drugs with a quinazoline core, including gefitinib and erlotinib, function as potent EGFR tyrosine kinase inhibitors.[6][7] They are particularly effective in cancers that harbor activating mutations in the EGFR gene.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Other derivatives have been developed as inhibitors of VEGFR, a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[8]

-

Multi-Kinase Inhibition: More recently, quinazolinone-based molecules have been designed as multi-targeted inhibitors, acting on several kinases simultaneously (e.g., EGFR, HER2, VEGFR, CDK2), which can offer a broader spectrum of anticancer activity.[5][8]

Anti-inflammatory Activity via COX Inhibition

A significant number of quinazolinone derivatives exhibit potent anti-inflammatory effects.[9] Studies have shown that some of these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[10][11] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Modulation of Other Cellular Targets

The versatility of the quinazolinone scaffold extends beyond kinases and COX enzymes.

-

Tubulin Polymerization: Certain derivatives have been shown to inhibit the polymerization of tubulin, the protein that forms microtubules.[12] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis, a mechanism similar to that of classic chemotherapy drugs like paclitaxel.[12][13]

-

Histone Deacetylase (HDAC) Inhibition: Some novel 4-oxoquinazoline analogues have been developed as HDAC inhibitors.[14] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

-

DNA Gyrase Inhibition: In the realm of antimicrobial research, quinazolinone derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, making them promising candidates for new antibiotics.[15]

Given this landscape, a new derivative like 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid could plausibly act through one or more of these established mechanisms. The propanoic acid side chain, in particular, may confer unique properties, potentially influencing solubility, cell permeability, or interaction with specific target proteins.

Part 2: A Proposed Research Strategy to Elucidate the Mechanism of Action

The following section outlines a systematic, multi-phase approach to determine the mechanism of action for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This workflow is designed to be self-validating, where findings from one phase inform the experimental design of the next.

Phase 1: Broad Phenotypic Screening and Initial Target Class Identification

The first phase aims to identify the compound's primary biological effect at a cellular level and narrow down the class of potential molecular targets.

Experimental Workflow: Phase 1

Caption: Phase 2 workflow for validating targets and analyzing cellular effects.

Protocol 3: IC50 Determination for Lead Kinase Targets

-

Objective: To quantify the potency of the compound against the top kinase hits identified in Phase 1.

-

Methodology:

-

Perform in vitro kinase assays for each hit (e.g., EGFR, VEGFR2).

-

Use a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).

-

Measure kinase activity at each concentration.

-

-

Data Analysis: Plot percent inhibition versus log[concentration] and fit to a dose-response curve to calculate the IC50 value (the concentration required for 50% inhibition).

Table 2: Hypothetical IC50 and GI50 Data

| Assay Type | Target/Cell Line | Result (IC50 / GI50 in µM) |

|---|---|---|

| Biochemical Kinase Assay | EGFR | 0.05 |

| Biochemical Kinase Assay | VEGFR2 | 0.12 |

| Cell Viability Assay | A549 (Lung Cancer) | 0.85 |

| Cell Viability Assay | HCT-116 (Colon) | 1.20 |

Protocol 4: Western Blotting for Downstream Signaling

-

Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase in a cellular context.

-

Methodology:

-

Select a cell line known to be dependent on the target pathway (e.g., A549 cells for EGFR).

-

Starve cells, then stimulate with the appropriate growth factor (e.g., EGF) in the presence of varying concentrations of the compound.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-Akt, total Akt; p-ERK, total ERK).

-

-

Data Analysis: A dose-dependent decrease in the phosphorylated forms of the proteins, without a change in the total protein levels, confirms on-target pathway inhibition.

Protocol 5: Apoptosis and Cell Cycle Analysis

-

Objective: To characterize the ultimate cellular fate induced by the compound.

-

Methodology:

-

Apoptosis: Treat cells with the compound for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. An increase in Annexin V positive cells indicates apoptosis. [13] 2. Cell Cycle: Treat cells similarly, fix, and stain with a DNA-intercalating dye (e.g., PI). Analyze DNA content by flow cytometry. Accumulation of cells in a specific phase (e.g., G1 or G2/M) indicates cell cycle arrest. [12][13]

-

Part 3: Visualization of a Hypothetical Signaling Pathway

Should the data from Phase 2 confirm that 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is an EGFR inhibitor, the following diagram illustrates its likely mechanism of action at the molecular level.

Hypothetical Signaling Pathway

Caption: Hypothetical mechanism showing inhibition of the EGFR signaling cascade.

Conclusion

While the specific mechanism of action for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid requires empirical determination, its chemical structure firmly places it within a class of compounds with rich and well-documented pharmacology. The quinazolinone core is a proven scaffold for potent inhibitors of protein kinases and other critical cellular enzymes. The investigational workflow detailed in this guide—progressing from broad phenotypic screening to specific target validation and pathway analysis—provides a robust and scientifically rigorous framework for elucidating its biological function. The results of such a study will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships that govern this vital class of therapeutic agents.

References

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of chalcone analogues containing a 4-oxoquinazolin-2-yl group as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of a novel or synthesized compound are foundational to any further investigation. This guide provides a comprehensive spectroscopic characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a molecule of interest due to its quinazolinone core, a scaffold prevalent in many biologically active compounds.

This document moves beyond a mere listing of data, offering insights into the causal relationships between the molecular structure and its spectral output. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, we establish a self-validating analytical framework for this compound.

Molecular Structure and Analytical Context

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (Molecular Formula: C₁₁H₁₀N₂O₃, Molecular Weight: 218.21 g/mol ) consists of a bicyclic quinazolinone system N-substituted at the 3-position with a propanoic acid chain.[1] The quinazolinone moiety is a key chromophore and provides a rigid core with distinct aromatic protons, while the propanoic acid side chain offers characteristic aliphatic signals and functional group vibrations. Understanding the interplay between these two components is crucial for accurate spectral interpretation.

Caption: Numbered structure of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR

-

Instrument: 400 or 500 MHz NMR Spectrometer.

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and to ensure the acidic proton of the carboxylic acid is observable.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K (25 °C).

-

Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides a map of all protons in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and its splitting pattern reveals the number of neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 (broad s) | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| ~8.3 (s) | Singlet | 1H | H2 | This proton is adjacent to two nitrogen atoms, resulting in a downfield singlet. |

| ~8.1 (dd) | Doublet of doublets | 1H | H5 | Located on the aromatic ring, ortho to the carbonyl group, causing significant deshielding. Coupled to H6. |

| ~7.8 (ddd) | Triplet of doublets | 1H | H7 | Aromatic proton coupled to H6 and H8. |

| ~7.7 (d) | Doublet | 1H | H8 | Aromatic proton coupled to H7. |

| ~7.5 (ddd) | Triplet of doublets | 1H | H6 | Aromatic proton coupled to H5 and H7. |

| ~4.2 (t) | Triplet | 2H | C1'-H₂ | These protons are on the carbon attached to N3, deshielded by the nitrogen. Split into a triplet by the adjacent C2'-H₂ group. |

| ~2.8 (t) | Triplet | 2H | C2'-H₂ | Protons on the carbon adjacent to the carboxylic acid group. Split into a triplet by the C1'-H₂ group. |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a definitive count and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~172.0 | C3' (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~161.0 | C4 (C=O) | The amide carbonyl carbon of the quinazolinone ring. |

| ~148.0 | C2 | The imine-like carbon in the heterocyclic ring, adjacent to two nitrogens. |

| ~147.5 | C8a | Aromatic quaternary carbon fused to the heterocyclic ring. |

| ~134.5 | C7 | Aromatic methine (CH) carbon. |

| ~127.0 | C5 | Aromatic methine (CH) carbon. |

| ~126.5 | C6 | Aromatic methine (CH) carbon. |

| ~126.0 | C8 | Aromatic methine (CH) carbon. |

| ~121.0 | C4a | Aromatic quaternary carbon fused to the benzene ring. |

| ~43.0 | C1' (-CH₂-N) | Aliphatic carbon bonded to the nitrogen atom. |

| ~32.0 | C2' (-CH₂-COOH) | Aliphatic carbon adjacent to the carboxylic acid carbonyl. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet.

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Range: 4000 - 400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3300 - 2500 | Strong, Broad | O-H (Carboxylic Acid) | Stretching |

| ~1710 | Strong | C=O (Carboxylic Acid) | Stretching |

| ~1680 | Strong | C=O (Amide, Quinazolinone) | Stretching |

| ~1610, 1560 | Medium | C=C / C=N | Aromatic and Heterocyclic Ring Stretching |

| ~1470 | Medium | C-H | Aliphatic Bending |

| ~1290 | Medium | C-N | Stretching |

| 3100 - 3000 | Medium-Weak | C-H | Aromatic Stretching |

| 2980 - 2850 | Medium-Weak | C-H | Aliphatic Stretching |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ range, along with two distinct, strong carbonyl peaks around 1710 cm⁻¹ and 1680 cm⁻¹, provides a definitive signature for the carboxylic acid and amide functionalities, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is an ideal technique for this molecule, as it is readily ionizable.

Experimental Protocol: MS

-

Technique: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source.

-

Mode: Positive [M+H]⁺ and Negative [M-H]⁻ ion modes.

-

Calculated Exact Mass: C₁₁H₁₀N₂O₃ = 218.0691

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 219.0764 | ~219.076 | Protonated molecular ion |

| [M+Na]⁺ | 241.0584 | ~241.058 | Sodium adduct of the molecular ion |

| [M-H]⁻ | 217.0618 | ~217.061 | Deprotonated molecular ion |

Logical Fragmentation Pathway

A primary fragmentation pathway involves the cleavage of the bond between the nitrogen (N3) and the propanoic acid side chain, which is a common fragmentation route for N-substituted amides.

Sources

In Silico Prediction of Protein Targets for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico identification of protein targets for the compound 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential across various diseases, including cancer and inflammatory conditions.[1][2][3][4][5] This document details a multi-pronged computational strategy, designed for researchers and drug development professionals, to generate high-confidence, experimentally testable hypotheses regarding the compound's mechanism of action. By integrating ligand-based and structure-based techniques, this guide moves beyond a simple listing of methods to explain the scientific rationale behind each step, ensuring a self-validating workflow that prioritizes scientific integrity and actionable outcomes.

Introduction: The Quinazoline Scaffold and the Imperative for Target Deconvolution

The quinazoline core is a privileged heterocyclic system that forms the basis of numerous clinically approved drugs.[3][4] Its rigid, planar structure combined with versatile substitution points allows for fine-tuning of interactions with biological macromolecules. The specific molecule, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, features a key carboxylic acid moiety, suggesting potential for critical ionic or hydrogen bond interactions within a protein binding site.

Before committing to costly and time-consuming experimental validation, in silico target prediction serves as an indispensable first step to deconvolute the compound's polypharmacology—its ability to interact with multiple targets. This computational approach rapidly narrows the field of potential protein partners from the entire proteome to a manageable list of high-probability candidates. This guide presents a robust workflow designed to maximize the reliability of these predictions through the convergence of orthogonal computational evidence.

Foundational Step: Ligand Preparation